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Compound of Interest

4-Chloro-2-(2-
Compound Name:

methoxyethyl)pyrimidine
CAS No.: 1250447-21-2
Cat. No.: B566803
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Executive Summary & Chemical Identity

4-Chloro-2-(2-methoxyethyl)pyrimidine is a functionalized heterocyclic building block
extensively used in the synthesis of kinase inhibitors and other bioactive pharmaceutical
ingredients (APIs).[1] Its utility stems from the differential reactivity of the pyrimidine ring: the
electrophilic C4-chlorine atom serves as a handle for Nucleophilic Aromatic Substitution
(SNAr), while the C2-methoxyethyl chain provides specific solubility and steric properties often
required for binding affinity in target proteins.

However, this dual functionality introduces specific stability challenges. The C4-chloro group is
labile toward hydrolysis, and the methoxyethyl side chain influences the compound's
lipophilicity and hygroscopicity. This guide details the physicochemical behavior, degradation
pathways, and handling protocols required to maintain the integrity of this intermediate.

Chemical Identification
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Parameter Detail

IUPAC Name 4-Chloro-2-(2-methoxyethyl)pyrimidine
CAS Number 1250447-21-2

Molecular Formula C7H9CIN20

Molecular Weight 172.61 g/mol

Pyrimidine core, C4-Cl leaving group, C2-
Structural Features )
methoxyethyl ether tail

) Low-melting solid or viscous oil (purity
Physical State
dependent)

Physicochemical Profile & Solubility Analysis
Structural Influence on Solubility

The solubility profile of 4-Chloro-2-(2-methoxyethyl)pyrimidine is dictated by the competition
between the lipophilic chloropyrimidine core and the polar, hydrogen-bond-accepting ether
linkage.

e Lipophilicity (Estimated LogP ~1.2 - 1.5): The compound is moderately lipophilic, ensuring
high solubility in aprotic organic solvents.

e Aqueous Solubility: The methoxyethyl group improves water solubility compared to simple
alkyl-pyrimidines, but the compound remains sparingly soluble in neutral water. Solubility
increases significantly in acidic media due to protonation of the pyrimidine nitrogens (pKa ~1-
2 for the conjugate acid).

Solvent Compatibility Table

Data synthesized from structural analogs and standard pyrimidine chemistry.
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Solvent Class

Representative
Solvents

Solubility Rating

Application Notes

Chlorinated

DCM, Chloroform

High (>100 mg/mL)

Ideal for extraction

and transport.

Polar Aprotic

DMSO, DMF, DMAc

High (>100 mg/mL)

Preferred for SNAr
reactions; excellent

stability.

Alcohols

Methanol, Ethanol

Moderate/High

Good for reactions;
risk of solvolysis
(alkoxylation) at high
T.

Ethers

THF, 2-MeTHF, MTBE

High

Standard reaction

solvents.

Hydrocarbons

Hexanes, Heptane

Low

Useful as anti-
solvents for

crystallization.

Aqueous

Water (pH 7)

Low (<1 mg/mL)

Poor solubility limits
use in aqueous
phases without

cosolvents.

Experimental Protocol: Gravimetric Solubility

Determination

Use this protocol to validate solubility for specific process streams.

Endpoint: Visual dissolution (clear solution).

Preparation: Weigh 50 mg of compound into a 4 mL vial.
Addition: Add solvent in 100 pL increments at 25°C.

Agitation: Vortex for 1 minute between additions.
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e Calculation:

Stability & Degradation Mechanisms|3]

The primary stability risk is the hydrolysis of the C4-chlorine atom, yielding the corresponding
pyrimidone (inactive impurity). This reaction is catalyzed by acid, base, and heat.

Degradation Pathways

The electron-deficient pyrimidine ring makes the C4-position highly susceptible to nucleophilic
attack. In the presence of water (even atmospheric moisture), the chlorine is displaced by a
hydroxyl group. This tautomerizes to the stable 4(3H)-pyrimidone form.

Tetrahedral Intermediate - HCI > 2-(2-methoxyethyl)pyrimidin-4(3H)-one

+ H20 / H+ or OH- (Meisenheimer Complex) (Inactive Impurity)

+ ROH (e.g., MeOH)
(Solvolysis risk)

4-Chloro-2-(2-methoxyethyl)pyrimidine
(Active)

4-Alkoxy-2-(2-methoxyethyl)pyrimidine
(Solvolysis Impurity)

Figure 1: Primary Degradation Pathways of 4-Chloro-2-(2-methoxyethyl)pyrimidine

Click to download full resolution via product page

Caption: The C4-chloro group is the primary site of instability, leading to hydrolysis (in water) or
solvolysis (in alcohols).

Stability Factors

o Hydrolytic Stability: Poor in aqueous acid/base. The reaction follows SNAr kinetics.[2]
o Critical Control: Maintain water content (KF) < 0.1% in storage solvents.

o Thermal Stability: Generally stable up to 80°C in inert, anhydrous solvents. Neat compound
should be stored cold (-20°C) to prevent slow autocatalytic decomposition (HCI generation
promotes further hydrolysis).

o Photostability: Pyrimidines can absorb UV light. While not extremely photosensitive, storage
in amber vials is standard practice to prevent radical formation at the ether linkage.
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Analytical Method for Purity & Stability Tracking

To accurately monitor the stability of 4-Chloro-2-(2-methoxyethyl)pyrimidine, a Reverse-

Phase HPLC method is required. The method must separate the parent peak from the more

polar hydrolysis product (pyrimidone).

Standardized HPLC Protocol

Parameter

Condition

Column

C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm,
4.6 x 100 mm

Mobile Phase A

Water + 0.1% Formic Acid (or TFA)

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min

) UV @ 254 nm (aromatic ring) and 220 nm
Detection

(amide bond of impurity)

Retention Logic

Hydrolysis product (polar) elutes early; Parent

(lipophilic) elutes late.

Handling, Storage, and Safety Protocols

Storage Recommendations

o Temperature: Long-term storage at -20°C. Short-term (active use) at 2-8°C.

e Atmosphere: Store under Argon or Nitrogen. Oxygen sensitivity is low, but moisture

sensitivity is high.

o Container: Tightly sealed glass or fluorinated plastic (HDPE/FLPE). Avoid metal containers

that may catalyze dechlorination.

Forced Degradation Study Workflow

Researchers validating this material for GMP use should perform the following stress tests.
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Start Stability Study

Prepare 1 mg/mL Solutions
(ACN/H20)

Streds Conditio

Acid Stress Base Stress Oxidation Thermal
(0.1N HCI, 60°C, 4h) (0.1N NaOH, RT, 4h) (3% H202, RT, 2h) (Solid, 80°C, 24h)

[ Analyze via HPLC-UV/MS j

Determine Degradation %
Identify Impurities

Figure 2: Forced Degradation Workflow for Stability Profiling

Click to download full resolution via product page

Caption: Standard workflow to determine the stability limits of the pyrimidine intermediate.

Safety (HSE)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3][4] Potential
sensitizer.

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust/vapors.[5]
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o Spill Cleanup: Adsorb with inert material (vermiculite). Do not use water for initial cleanup to
prevent hydrolysis and HCl release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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